molecular formula C16H11ClF2N2O5 B2956297 [2-[[4-(Difluoromethoxy)benzoyl]amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate CAS No. 1038137-66-4

[2-[[4-(Difluoromethoxy)benzoyl]amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate

Cat. No. B2956297
CAS RN: 1038137-66-4
M. Wt: 384.72
InChI Key: ZNARRPWDGAKOSL-UHFFFAOYSA-N
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Description

[2-[[4-(Difluoromethoxy)benzoyl]amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate is a useful research compound. Its molecular formula is C16H11ClF2N2O5 and its molecular weight is 384.72. The purity is usually 95%.
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Scientific Research Applications

Metalations and Functionalizations

This compound's relevance to scientific research might be indirectly inferred from studies focusing on the metalation and functionalization of similar chloro-, bromo-, and iodo(trifluoromethyl)pyridines. These processes allow for the conversion of pyridine derivatives into various carboxylic acids and provide a pathway for selective deprotonation and subsequent carboxylation. Such methods are foundational in synthesizing complex molecules for various applications, including pharmaceuticals and materials science (Cottet, Marull, Mongin, Espinosa, & Schlosser, 2004).

Prodrug Activation

Although the direct application of the compound is not specified, the concept of prodrug activation to cytotoxic alkylating agents through carboxypeptidase G2 (CPG2) can be related to its potential use. Novel prodrugs designed for anticancer therapy undergo activation at tumor sites, indicating the role of carboxylate groups in medicinal chemistry for targeted therapy. This demonstrates how modifications at the molecular level can enhance the efficacy and selectivity of therapeutic agents (Springer, Antoniw, Bagshawe, Searle, Bisset, & Jarman, 1990).

Polymer Synthesis and Applications

The synthesis and characterization of soluble polyimides derived from aromatic diamine monomers, including pyridine and fluorine, showcase another research application. The polycondensation of such monomers with aromatic dianhydrides results in polyimides that exhibit excellent solubility, thermal stability, and amorphous properties. These characteristics are crucial for developing materials with specific mechanical, electrical, and thermal properties for use in electronics, aerospace, and other high-performance applications (Zhang, Li, Wang, Zhao, Shao, & Ma, 2007).

Antibacterial Agents Development

Research on pyridonecarboxylic acids as antibacterial agents emphasizes the synthesis and evaluation of compounds with specific functional groups, including carboxylate, for their antimicrobial properties. The development of novel compounds with enhanced activity against resistant bacterial strains is a critical area of pharmaceutical research, illustrating the importance of chemical modifications for therapeutic advancements (Egawa, Miyamoto, Minamida, Nishimura, Okada, Uno, & Matsumoto, 1984).

Molecular Docking and Screening

The synthesis, molecular docking, and in vitro screening of newly synthesized compounds for biological activity highlight the application of such chemical entities in discovering potential therapeutic agents. The integration of computational methods like molecular docking with synthetic chemistry accelerates the identification of compounds with promising biological activities, underscoring the importance of structural modifications at the molecular level for drug discovery (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).

properties

IUPAC Name

[2-[[4-(difluoromethoxy)benzoyl]amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClF2N2O5/c17-12-6-3-10(7-20-12)15(24)25-8-13(22)21-14(23)9-1-4-11(5-2-9)26-16(18)19/h1-7,16H,8H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNARRPWDGAKOSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(=O)COC(=O)C2=CN=C(C=C2)Cl)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClF2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-[[4-(Difluoromethoxy)benzoyl]amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate

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